Phenglutarimid

Muscarinic receptor pharmacology Receptor binding assay Stereoselective antagonism

Phenglutarimid (CAS 1156-05-4) is a tertiary amine anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist, historically deployed as an antiparkinsonian therapeutic. It is formally classified under ATC code N04AA09 within the N04AA tertiary amine antiparkinsonian anticholinergics.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 1156-05-4
Cat. No. B1680306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenglutarimid
CAS1156-05-4
Synonyms2-(2-(diethylamino)ethyl)-2-phenylglutarimide
phenglutarimide
phenglutarimide hydrochloride
phenylglutarimide
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1(CCC(=O)NC1=O)C2=CC=CC=C2
InChIInChI=1S/C17H24N2O2/c1-3-19(4-2)13-12-17(14-8-6-5-7-9-14)11-10-15(20)18-16(17)21/h5-9H,3-4,10-13H2,1-2H3,(H,18,20,21)
InChIKeyBFMBKRQFMIILCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenglutarimid (CAS 1156-05-4) Procurement Guide: Baseline Identity and Class Positioning


Phenglutarimid (CAS 1156-05-4) is a tertiary amine anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist, historically deployed as an antiparkinsonian therapeutic [1]. It is formally classified under ATC code N04AA09 within the N04AA tertiary amine antiparkinsonian anticholinergics [2]. This compound serves as a prototypical scaffold for studying stereoselective muscarinic receptor recognition, and its well-defined enantiomeric pharmacology underpins its continued value as a reference tool in receptor subtype pharmacology [3].

Phenglutarimid Comparator Analysis: Why In-Class Substitution Risks Assay Inconsistency


Procurement of a generic 'anticholinergic' or 'muscarinic antagonist' for receptor pharmacology studies without verifying the specific compound's stereochemical identity and receptor subtype selectivity profile introduces significant experimental risk [1]. The muscarinic receptor family (M1-M5) exhibits markedly different stereochemical requirements for ligand recognition; the enantiomers of Phenglutarimid show a greater than 6000-fold difference in affinity across these subtypes, a level of stereoselectivity that is not conserved among all tertiary amine anticholinergics [2]. Consequently, substitution with an alternative in-class compound, such as Trihexyphenidyl or Biperiden, will fundamentally alter the receptor subtype engagement profile observed in an assay, as these alternatives possess distinct stereoselective binding fingerprints and do not recapitulate the M1-preferring signature of (S)-Phenglutarimid [3].

Phenglutarimid Differentiation Data: Quantified Selectivity and Enantiomeric Potency


Phenglutarimid M1 Receptor Subtype Selectivity vs. M2/M3/M4

(S)-Phenglutarimid demonstrates a high degree of selectivity for the M1 muscarinic receptor subtype over the M2, M3, and M4 subtypes, a profile qualitatively comparable to the reference M1-selective antagonist pirenzepine [1]. In contrast, the (R)-enantiomer lacks this discriminatory capacity [2].

Muscarinic receptor pharmacology Receptor binding assay Stereoselective antagonism

Phenglutarimid M1 Receptor Affinity (pA2 and pKi)

The (S)-enantiomer of Phenglutarimid exhibits potent and quantifiable antagonism at the M1 receptor, with a pA2 value of 8.53 in a functional tissue assay [1] and a pKi of 9.0/9.3 in a binding assay on human M1 receptors [2]. This high affinity is a key differentiator from the inactive (R)-enantiomer, which shows negligible activity.

Receptor pharmacology Affinity constant Functional antagonism

Enantioselective Potency: (S)- vs. (R)-Phenglutarimid

The muscarinic receptors demonstrate extreme stereoselectivity for the enantiomers of Phenglutarimid. The (+)-(S)-enantiomer possesses up to a 6000-fold higher affinity for these receptors compared to the (-)-(R)-enantiomer [1]. This stereochemical discrimination is most stringent at the M1 receptor [2].

Chiral pharmacology Stereoselective binding Muscarinic receptor

Phenglutarimid Validated Applications: Assays and Models for Procurement Decisions


M1 Muscarinic Receptor Subtype Delineation in Native Tissues

The established M1-preferring selectivity profile of (S)-Phenglutarimid (M1 > M4 > M3 > M2) makes it an indispensable pharmacological tool for isolating M1-mediated functional responses in complex ex vivo tissue preparations such as rabbit vas deferens or guinea-pig atria [1]. Its use allows researchers to confidently attribute observed inhibitory effects to M1 receptor antagonism, an experimental resolution not achievable with non-selective antagonists like atropine or trihexyphenidyl [2].

Quantitative Pharmacological Studies of Stereoselective Antagonism

The vast difference in potency between (S)- and (R)-Phenglutarimid (up to 6000-fold) provides a powerful internal control for validating assay sensitivity and establishing stereochemical specificity [3]. Studies designed to probe the stereochemical requirements of the muscarinic receptor orthosteric site or to screen novel chiral ligands benefit directly from the availability of these well-characterized enantiomeric tool compounds [4].

Reference Standard for Affinity Constant Determination (pA2/pKi)

With published pA2 (8.53) and pKi (9.0/9.3) values for its active (S)-enantiomer at the M1 receptor, Phenglutarimid serves as a reliable reference antagonist for calibrating functional and radioligand binding assays [5][6]. This enables the precise calculation of affinity constants for novel compounds under investigation, ensuring inter-assay and inter-laboratory reproducibility.

Comparative Anticholinergic Profiling and In Vitro Toxicology

Phenglutarimid is referenced in comparative studies evaluating the spectrum of anticholinergic activity, including assessments of muscarinic receptor engagement and off-target effects in neuronal cell lines [7]. Its use in these contexts allows for benchmarking the receptor engagement profiles and potential cytotoxic liabilities of newer chemical entities against a classic, well-annotated anticholinergic scaffold [1].

Technical Documentation Hub

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